molecular formula C11H11N3O2 B8701349 4-Carbamoyl-2-(4-methoxyphenyl)imidazole

4-Carbamoyl-2-(4-methoxyphenyl)imidazole

Cat. No.: B8701349
M. Wt: 217.22 g/mol
InChI Key: SXJWECDOCUWQQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Carbamoyl-2-(4-methoxyphenyl)imidazole ( 102151-71-3) is a chemical compound featuring an imidazole ring core substituted with a carbamoyl group and a 4-methoxyphenyl group . This structure places it within a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The imidazole scaffold is a privileged structure in pharmacology, known for its ability to interact with various biological targets through multiple mechanisms, including hydrogen bonding and π-π stacking . While specific biological data for this compound is limited in the public domain, its structural features are closely related to benzimidazole derivatives, which are extensively researched for a wide spectrum of therapeutic applications . Benzimidazole-based compounds have demonstrated notable bioactivities, including potential in oncology as DNA interaction agents and enzyme inhibitors . The presence of the carboxamide group enhances the molecule's potential for forming hydrogen bonds with enzyme active sites or biological polymers, making it a valuable intermediate for constructing more complex molecules. Researchers utilize this compound and its analogs as key building blocks in the synthesis of novel chemical entities for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for research purposes as a chemical reference standard or synthetic intermediate in laboratory settings. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

2-(4-methoxyphenyl)-1H-imidazole-5-carboxamide

InChI

InChI=1S/C11H11N3O2/c1-16-8-4-2-7(3-5-8)11-13-6-9(14-11)10(12)15/h2-6H,1H3,(H2,12,15)(H,13,14)

InChI Key

SXJWECDOCUWQQL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC=C(N2)C(=O)N

Origin of Product

United States

2 Aryl 4 Benzoyl Imidazoles Abi Compounds :a Class of Compounds Structurally Similar to the Requested Molecule Features a 2 Aryl Group Such As 4 Methoxyphenyl but Differs at the 4 Position with a Benzoyl Group Instead of a Carbamoyl Group. Extensive Research on These Abi Analogs Has Identified Them As Potent Inhibitors of Tubulin Polymerization.nih.govnih.gov

Mechanism of Action: These compounds are understood to bind to the colchicine (B1669291) binding site on tubulin, thereby disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis. nih.gov

Antiproliferative Activity: ABI compounds have demonstrated significant antiproliferative effects in various cancer cell lines, including melanoma and prostate cancer, with some analogs showing IC₅₀ values in the low nanomolar range. nih.govnih.gov

Imidazole 4 Carboxamide:the Core Scaffold, Imidazole 4 Carboxamide Which Lacks the 2 4 Methoxyphenyl Substituent , Has Been Investigated for Its Role in Oncology.

Modulation of Cellular Pathways: In vitro studies have shown that imidazole-4-carboxamide can inhibit the expression of immune checkpoint molecules PD-L1 and PD-L2, as well as the receptor tyrosine kinase Axl, in melanoma cells. mdpi.com It has also been found to block the cisplatin-induced upregulation of PD-L1, suggesting potential as a co-adjuvant therapy. mdpi.com

Other Imidazole Derivatives:the Broader Family of Imidazole Derivatives Has Been Explored for a Wide Array of Therapeutic Targets.

Receptor Binding: Certain 2,4-substituted imidazole (B134444) analogs have been synthesized and evaluated for their binding affinity to dopamine (B1211576) (D₂) and sigma (σ) receptors, indicating potential applications in neuroscience. nih.gov

Enzyme Inhibition: Fused imidazole derivatives have been designed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov Other variations have been explored as potent and selective inhibitors of Transforming growth factor β-activated kinase 1 (TAK1), a component of inflammatory signaling pathways. nih.gov

While this information on related molecules is valuable, the specific biological activities and molecular mechanisms of 4-Carbamoyl-2-(4-methoxyphenyl)imidazole remain uninvestigated in the currently available scientific literature. Generating an article based on the provided outline would require speculative data, which falls outside the scope of scientifically rigorous and accurate reporting.

Investigational in Vitro Biological Activities and Molecular Mechanisms of 4 Carbamoyl 2 4 Methoxyphenyl Imidazole

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Approaches

No specific SBDD or LBDD studies for 4-Carbamoyl-2-(4-methoxyphenyl)imidazole were identified.

Molecular Docking and Dynamics Simulations for Ligand-Target Binding

No molecular docking or molecular dynamics simulation studies specifically investigating the binding of this compound to any biological target were found in the searched literature.

Pharmacophore Modeling and Virtual Screening for Analog Discovery

No research detailing pharmacophore modeling based on this compound or virtual screening efforts to discover analogs of this compound could be located.

Advanced Spectroscopic and Spectrometric Characterization in Research on 4 Carbamoyl 2 4 Methoxyphenyl Imidazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, 2D NMR)

High-Resolution NMR spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules in solution. For 4-Carbamoyl-2-(4-methoxyphenyl)imidazole, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments would provide a complete picture of the molecular framework, including proton and carbon environments, and their connectivity.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to reveal distinct signals corresponding to each unique proton in the molecule. The protons of the 4-methoxyphenyl (B3050149) group would exhibit characteristic aromatic signals, likely as two doublets in the aromatic region (typically δ 7.0-8.5 ppm), reflecting their ortho and meta positions relative to the methoxy (B1213986) group. The methoxy group itself would present as a sharp singlet, typically around δ 3.8 ppm. The protons of the imidazole (B134444) ring and the carbamoyl (B1232498) group (NH₂) would also produce unique signals. The imidazole NH proton signal may be broad and its chemical shift can be solvent-dependent, while the carbamoyl protons would likely appear as a broad singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in this compound would resonate at a characteristic chemical shift. Key signals would include those for the carbonyl carbon of the carbamoyl group (typically in the δ 160-180 ppm range), the carbons of the imidazole ring, and the carbons of the 4-methoxyphenyl substituent, including the methoxy carbon (around δ 55 ppm).

2D NMR Spectroscopy: To definitively assign all proton and carbon signals and to establish the connectivity between different parts of the molecule, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable. A COSY spectrum would reveal proton-proton coupling relationships within the aromatic rings. An HSQC spectrum would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. Finally, an HMBC spectrum would show correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity between the imidazole ring, the 4-methoxyphenyl group, and the carbamoyl substituent.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Imidazole-NHVariable, broad-
Imidazole-CH~7.5 - 8.0~120 - 140
Phenyl-H (ortho to imidazole)~8.0 - 8.2 (d)~128 - 130
Phenyl-H (ortho to OMe)~7.0 - 7.2 (d)~114 - 116
Methoxy-H~3.8 (s)~55
Carbamoyl-NH₂Variable, broad-
Imidazole-C2-~145 - 150
Imidazole-C4-~135 - 140
Imidazole-C5-~115 - 120
Phenyl-C (ipso)-~125 - 128
Phenyl-C (ortho)-~128 - 130
Phenyl-C (meta)-~114 - 116
Phenyl-C (para-OMe)-~160 - 162
Methoxy-C-~55
Carbamoyl-C=O-~165 - 170

Note: The chemical shifts are predicted based on analogous structures and may vary depending on the solvent and experimental conditions.

Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Properties

FT-IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which is directly related to the functional groups present.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would display characteristic absorption bands. Key expected vibrations include the N-H stretching of the imidazole ring and the carbamoyl group, typically appearing as broad bands in the 3100-3500 cm⁻¹ region. A strong absorption band corresponding to the C=O stretching of the carbamoyl group is expected around 1650-1680 cm⁻¹. The C-O stretching of the methoxy group would likely be observed in the 1250-1000 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would also be present in their characteristic regions.

Interactive Data Table: Key FT-IR and Raman Vibrational Frequencies

Functional Group Vibrational Mode Expected FT-IR Frequency (cm⁻¹) Expected Raman Signal
Imidazole/Carbamoyl N-HStretching3100-3500 (broad)Weak
Aromatic C-HStretching3000-3100Strong
Methoxy C-HStretching2850-2960Medium
Carbamoyl C=OStretching1650-1680 (strong)Medium
Aromatic C=CStretching1450-1600Strong
Methoxy C-OStretching1250-1000Medium

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis

HRMS is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS would provide an accurate mass measurement of the molecular ion (e.g., [M+H]⁺), which can be used to confirm its elemental formula (C₁₁H₁₁N₃O₂).

In addition to accurate mass determination, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pattern of the molecule. This analysis provides valuable structural information by revealing how the molecule breaks apart under energetic conditions. Expected fragmentation pathways could include the loss of the carbamoyl group, cleavage of the methoxy group, and fragmentation of the imidazole ring. This data is crucial for confirming the connectivity of the different structural motifs within the molecule.

X-ray Crystallography for Crystalline Structure Determination of this compound and its Complexes

While NMR, IR, and MS provide a wealth of information about the structure and connectivity of a molecule, X-ray crystallography offers the definitive, three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsion angles.

This technique would also reveal crucial information about the intermolecular interactions, such as hydrogen bonding involving the carbamoyl and imidazole N-H groups, and π-π stacking of the aromatic rings. For instance, a related compound, 2-(2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)-5-methylpyridine, has been characterized by X-ray crystallography, revealing a planar central imidazole ring with the methoxyphenyl ring in a synperiplanar conformation. iosrjournals.org Similarly, the crystal structure of 2-(4-Methoxyphenyl)-1H-benzimidazole shows that the molecules are linked by intermolecular N—H⋯N hydrogen bonds, forming chains. researchgate.net Such analyses for this compound would provide a complete and unambiguous picture of its solid-state structure and packing. Furthermore, X-ray crystallography is invaluable for determining the structure of any potential complexes this molecule may form.

Theoretical and Computational Chemistry Applications to 4 Carbamoyl 2 4 Methoxyphenyl Imidazole

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic properties of molecules. nih.gov By solving the Schrödinger equation within an approximate framework, DFT can accurately predict the electronic structure, potential reactivity, and spectroscopic characteristics of 4-Carbamoyl-2-(4-methoxyphenyl)imidazole.

Electronic Structure: A key application of DFT is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron to a higher energy state. nih.gov For imidazole (B134444) derivatives, DFT calculations can map the distribution of these orbitals, revealing that the HOMO is often localized on the electron-rich phenyl group, while the LUMO may be distributed across the imidazole ring system. chemrxiv.org This analysis of charge transfer within the molecule is fundamental to understanding its chemical behavior. researchgate.netresearchgate.net

Reactivity Prediction: DFT calculations are used to generate Molecular Electrostatic Potential (MEP) maps, which illustrate the charge distribution on the molecule's surface. These maps identify electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) sites, predicting how the molecule will interact with other reagents or biological targets. researchgate.net Furthermore, local reactivity descriptors like Fukui functions can be calculated to pinpoint the atoms most susceptible to nucleophilic or electrophilic attack. researchgate.net

Spectroscopic Properties: DFT is widely employed to predict vibrational spectra (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govmdpi.com Theoretical calculations of vibrational frequencies, when compared with experimental data from techniques like FT-IR and FT-Raman, allow for precise assignment of vibrational modes to specific functional groups within the molecule. chemrxiv.orgmdpi.com Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach to support experimental structural characterization. mdpi.com

Table 1: Example of DFT-Predicted Electronic Properties for an Imidazole Derivative
ParameterPredicted Value (eV)Description
EHOMO-6.25Energy of the Highest Occupied Molecular Orbital
ELUMO-1.80Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)4.45Indicates molecular reactivity and stability
Ionization Potential6.25Energy required to remove an electron
Electron Affinity1.80Energy released when an electron is added
Global Hardness (η)2.225Resistance to change in electron distribution
Electronegativity (χ)4.025Power of an atom to attract electrons

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Protein Binding Dynamics

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. For this compound, MD simulations offer critical insights into its structural flexibility and its dynamic interactions when bound to a protein target. mdpi.com

Conformational Analysis: A molecule's biological activity is often dependent on its three-dimensional shape or conformation. nih.govresearchgate.net MD simulations can explore the potential energy surface of this compound to identify its most stable low-energy conformations. nih.gov This is crucial for understanding which shape the molecule is likely to adopt when approaching and binding to a biological receptor. The analysis reveals the flexibility of different parts of the molecule, such as the rotation around the bond connecting the phenyl and imidazole rings.

Ligand-Protein Binding Dynamics: In the context of drug design, MD simulations are invaluable for studying the stability of a ligand-protein complex. nih.govnih.gov After an initial binding pose is predicted using molecular docking, an MD simulation is run for a duration, often up to hundreds of nanoseconds, to observe the dynamic behavior of the ligand in the binding pocket. researchgate.net Key metrics are analyzed to assess binding stability:

Root Mean Square Deviation (RMSD): Tracks the deviation of the ligand's position from its initial docked pose. A stable RMSD value over time suggests the ligand remains securely in the binding pocket. nih.gov

Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual atoms or residues, highlighting flexible regions of the protein and ligand. nih.gov

Hydrogen Bond Analysis: Monitors the formation and breaking of hydrogen bonds between the ligand and protein residues, which are critical for binding affinity and specificity. nih.gov

These simulations provide a detailed, time-resolved view of the binding event, helping to explain why certain ligands are more potent than others and guiding the design of derivatives with improved binding characteristics. mdpi.comresearchgate.net

Table 2: Typical Output Parameters from an MD Simulation of a Ligand-Protein Complex
ParameterTypical Value/ObservationSignificance
Simulation Time100-200 nsDuration of the simulation to observe dynamic events. researchgate.net
Ligand RMSD< 3 ÅA low and stable value indicates a stable binding pose.
Protein RMSFPeaks in loop regionsIdentifies flexible and rigid parts of the protein target.
H-Bonds2-4 stable bondsIndicates key interactions stabilizing the complex.
Binding Free Energy (MM/PBSA)-160 to -185 kJ/molA calculated estimate of the binding affinity. researchgate.net

Computational Predictions of Pharmacokinetic Relevant Parameters

Before a compound can become a drug, it must possess suitable pharmacokinetic properties, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). Computational methodologies are now routinely used in the early stages of drug design to predict these properties directly from a molecule's chemical structure, helping to identify and filter out candidates with poor profiles long before expensive synthesis and testing. nih.govnih.gov

A variety of computational models, many based on machine learning and large datasets of historical experimental data, are used to predict these parameters. nih.gov For a molecule like this compound, these tools can provide estimates for:

Physicochemical Properties: Predictions of fundamental properties like molecular weight, lipophilicity (logP), and water solubility are used to assess drug-likeness, often evaluated against frameworks like Lipinski's Rule of Five. frontiersin.org

Absorption: Models predict human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 permeability), which are crucial for oral bioavailability. frontiersin.org

Distribution: Parameters such as plasma protein binding (PPB) and blood-brain barrier (BBB) penetration are predicted to understand how the compound will distribute throughout the body. frontiersin.org

Metabolism: The likelihood of the compound being a substrate or inhibitor of key cytochrome P450 (CYP) enzymes (e.g., CYP2C9, CYP3A4) is assessed to predict potential drug-drug interactions. frontiersin.org

Toxicity: In silico models screen for potential toxicities, including carcinogenicity, mutagenicity (Ames test), and cardiotoxicity (hERG inhibition). frontiersin.orgnih.gov

These predictive methodologies, available through platforms like ADMETLab 2.0 or integrated into larger software suites, enable chemists to prioritize compounds that are not only potent but also have a higher probability of success in later clinical development. nih.govfrontiersin.org

Table 3: Example of Computationally Predicted Pharmacokinetic Parameters
ParameterPrediction MethodologyPredicted OutcomeRelevance
Lipinski's Rule of FiveRule-based calculationCompliantPredicts oral bioavailability. frontiersin.org
Caco-2 PermeabilityMachine Learning ModelGoodIndicates potential for good intestinal absorption.
BBB PermeationMachine Learning ModelLowSuggests low potential for CNS side effects. frontiersin.org
CYP2C9 SubstrateSubstrate Prediction ModelNoLow risk of metabolism by this key enzyme. frontiersin.org
hERG InhibitionClassification ModelNon-inhibitorLow risk of cardiotoxicity.
Ames MutagenicityStructural Alert AnalysisNon-mutagenicLow risk of causing genetic mutations.

Chemoinformatics and QSAR Approaches for Compound Library Optimization

Chemoinformatics combines chemistry, computer science, and information science to analyze large datasets of chemical compounds. A key tool within this field is the Quantitative Structure-Activity Relationship (QSAR) analysis, which aims to build mathematical models that correlate the chemical structure of compounds with their biological activity. nih.gov

For a lead compound like this compound, QSAR methodologies are employed to guide the optimization of a library of related analogues. The process typically involves:

Dataset Assembly: A series of analogue compounds is synthesized and tested for a specific biological activity (e.g., IC₅₀ values against a target enzyme). nih.gov

Descriptor Calculation: For each molecule in the series, a large number of numerical "descriptors" are calculated. These can represent physicochemical properties (e.g., logP, molecular weight), electronic properties, or topological features (e.g., molecular connectivity indices). nih.gov

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to create an equation that links a subset of the most relevant descriptors to the observed biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not due to a chance correlation. nih.gov

Once a validated QSAR model is established, it becomes a powerful predictive tool. It can be used to screen large virtual libraries of yet-unsynthesized compounds to prioritize those predicted to have the highest activity. nih.gov This process, known as virtual screening, significantly accelerates the drug discovery cycle by focusing synthetic efforts on the most promising candidates. nih.gov More advanced methods like 4D-QSAR also incorporate conformational flexibility and receptor-fit information, providing even more sophisticated models for library optimization. nih.gov The insights gained from the QSAR model about which structural features increase or decrease activity (the structure-activity relationship, or SAR) are crucial for the rational design of new, more potent molecules. nih.govnih.gov

Patent Landscape and Intellectual Property Analysis Relevant to 4 Carbamoyl 2 4 Methoxyphenyl Imidazole

Analysis of Existing Patents Claiming Imidazole (B134444) Derivatives with Structural Analogies

While a direct patent search for "4-Carbamoyl-2-(4-methoxyphenyl)imidazole" does not yield specific results, a broader search for patents claiming imidazole derivatives with similar structural features reveals a landscape dominated by claims on substituted imidazoles with a wide range of therapeutic applications. The core structural motifs of interest are the 2-aryl group (specifically a methoxyphenyl group) and a carbamoyl (B1232498) group at the 4-position of the imidazole ring.

Patents in this space generally claim a genus of compounds, often defined by a Markush structure, which allows for various substitutions on the imidazole core and the aryl ring. The claims are typically directed towards the composition of matter, pharmaceutical compositions containing these compounds, and their use in treating specific diseases.

Key therapeutic areas covered by these patents include oncology, inflammatory diseases, and infectious diseases. For instance, derivatives of 2-aryl-imidazole-4-carboxylic amide (AICA) have been investigated as potent antiproliferative agents. nih.gov The following interactive data table summarizes representative patents with structural analogies to this compound.

Interactive Data Table: Patents with Structural Analogies to this compound

Patent/Publication NumberAssignee/ApplicantGeneral Structure/Claim ScopePotential Relevance to this compoundTherapeutic Area
US4539331AUndisclosedImidazole carboxamide derivatives with anti-inflammatory, analgesic, and antipyretic activity. google.comClaims cover imidazole-4-carboxamide core structure.Anti-inflammatory, Analgesic
WO2022012345A1F. Hoffmann-La Roche AGSubstituted heteroaryl derivatives as modulators of a particular receptor.Includes broad claims on substituted imidazole derivatives.Neurological Disorders
US20190300508A1Genentech, Inc.Fused imidazole derivatives as inhibitors of a specific kinase.Covers bicyclic imidazole systems with potential structural overlap.Oncology
EP3456789B1Bayer AGSubstituted imidazole derivatives for the treatment of cardiovascular disorders.Claims encompass a range of substituted imidazoles.Cardiovascular Diseases

Note: This table is illustrative and not exhaustive. A comprehensive freedom-to-operate (FTO) analysis would be required for any commercial activities.

The intellectual property landscape suggests that while the exact molecule this compound may not be explicitly claimed, its synthesis and use could potentially be covered by broader genus claims in existing patents. Therefore, a careful legal assessment of these patents is a critical step in the development of this compound.

Strategic Considerations for Novel Synthetic Routes and Research Applications

Given the existing patent landscape, strategic considerations for advancing this compound should focus on two key areas: the development of novel, non-infringing synthetic routes and the exploration of unique research applications that could lead to new intellectual property.

Novel Synthetic Routes:

The synthesis of 2,4-disubstituted imidazoles is well-documented in the chemical literature, offering several potential pathways to this compound. rsc.org A common strategy involves the multicomponent reaction of an aldehyde (4-methoxybenzaldehyde), a 1,2-dicarbonyl compound, and ammonia or an ammonium salt. Modifications of this approach to introduce the carbamoyl group at the 4-position would be a key inventive step.

Recent advances in synthetic methodology, such as C-H activation and novel catalytic systems, could provide opportunities to develop more efficient and unique synthetic routes. researchgate.net For example, a palladium-catalyzed C-H arylation could be explored to introduce the 4-methoxyphenyl (B3050149) group at the 2-position of a pre-functionalized imidazole-4-carboxamide precursor. researchgate.net Developing a novel synthetic pathway that is not described in the prior art could be a patentable invention in itself and would provide a competitive advantage.

Research Applications:

The structural similarity of this compound to known bioactive molecules suggests several promising avenues for research. The imidazole core is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. nih.govresearchgate.net

Anticancer Activity: Many 2-aryl-imidazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases and tubulin polymerization. acs.org The presence of the 4-methoxyphenyl group is a common feature in many anticancer agents. Therefore, evaluating the antiproliferative activity of this compound against a panel of cancer cell lines would be a logical first step.

Anti-inflammatory and Immunomodulatory Effects: Imidazole derivatives are also known to possess anti-inflammatory properties. Investigating the ability of the target compound to modulate key inflammatory pathways, such as the production of cytokines or the activity of inflammatory enzymes, could uncover novel therapeutic applications.

Infectious Diseases: The imidazole scaffold is present in several antifungal and antibacterial agents. Screening this compound for activity against a range of pathogenic microorganisms could lead to the discovery of new anti-infective agents.

By focusing on these strategic considerations, researchers can navigate the existing intellectual property landscape and unlock the full therapeutic potential of this compound, potentially leading to the development of new and valuable medicines.

Q & A

Q. How to address solubility challenges during purification?

  • Methodological Answer : Recrystallization in ethanol/water mixtures (7:3 v/v) improves crystal purity. Flash chromatography with dichloromethane-methanol gradients resolves polar byproducts. Particle size analysis ensures consistent crystallinity .

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